N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide
Description
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide is a sulfonamide derivative featuring an imidazole ring linked via a propyl chain to a substituted benzene ring. The benzene moiety contains methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups at positions 2 and 5, respectively. The imidazole group may enhance binding to metalloenzymes or receptors, while the isopropyl and methoxy substituents could influence lipophilicity and metabolic stability. Structural elucidation of such compounds typically employs techniques like NMR, IR spectroscopy, and X-ray crystallography, with software such as SHELX facilitating refinement .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-13(2)14-5-6-15(22-3)16(11-14)23(20,21)18-7-4-9-19-10-8-17-12-19/h5-6,8,10-13,18H,4,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNVZLPMKZNXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide typically involves the reaction of 3-(imidazol-1-yl)propylamine with 5-isopropyl-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor function. The sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound belongs to a class of sulfonamide derivatives with heterocyclic appendages. Below is a comparison with structurally related compounds:
Table 1: Structural Comparison
Key Observations :
Spectroscopic Comparisons
NMR Spectroscopy
highlights the utility of NMR in differentiating substituents by analyzing chemical shift variations. For the target compound:
- Imidazole protons : Expected δ 7.1–7.5 ppm (aromatic region), distinct from benzimidazole’s δ 7.1–7.3 ppm due to electronic effects .
- Methoxy group : A singlet near δ 3.8 ppm, similar to Compound-d’s δ 3.87 ppm .
- Isopropyl group : Methyl protons at δ 1.2–1.4 ppm (doublet) and methine proton at δ 2.5–3.0 ppm (septet).
Table 2: NMR Chemical Shift Comparison (δ, ppm)
| Proton Type | Target Compound | Compound-d | Rapamycin Analogues |
|---|---|---|---|
| Aromatic (imidazole/benzene) | 7.1–7.5 | 7.1–7.3 | 6.8–7.2 |
| Methoxy (-OCH₃) | ~3.8 | 3.87 | 3.6–3.9 |
| Aliphatic (isopropyl) | 1.2–1.4, 2.5–3.0 | – | – |
Inference : Regions with significant shift differences (e.g., aliphatic protons in the target compound) can pinpoint structural variations, as seen in ’s analysis of Rapamycin analogues .
IR Spectroscopy
Reactivity and Physicochemical Properties
The lumping strategy () groups compounds with shared backbones, such as sulfonamides, for simplified reaction modeling. However, substituents like isopropyl and methoxy in the target compound may alter reactivity:
- Hydrophobicity : Higher logP than unsubstituted sulfonamides due to isopropyl.
- Metabolic Stability : Methoxy groups resist oxidation compared to hydroxyl analogues.
- Synthetic Accessibility : Propyl-imidazole linkage introduces synthetic complexity relative to simpler N-alkyl sulfonamides.
Biological Activity
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H22N4O2S
- IUPAC Name : this compound
The presence of an imidazole ring and a benzenesulfonamide moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds with benzenesulfonamide structures have shown moderate antibacterial properties against gram-positive bacteria. For instance, a related study demonstrated that such compounds had minimal inhibitory concentrations (MIC) ranging from 6 to 100 µg/ml against Staphylococcus aureus and other strains .
- Anticancer Potential : The imidazole ring is often associated with anticancer activity. In related studies, hybrid molecules incorporating imidazole and sulfonamide moieties exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the target compound may also possess similar properties .
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which could lead to therapeutic effects in conditions like glaucoma and edema. The structural features of the compound may enhance its binding affinity to these enzymes.
Case Studies
- Antibacterial Activity : A study evaluated several benzenesulfonamide derivatives, including those with imidazole substitutions. The results indicated that these compounds demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibiotics .
- Anticancer Activity : In vitro studies on similar compounds showed promising results against various cancer cell lines such as MCF7 (breast cancer) and H460 (lung cancer). For example, one derivative exhibited an IC50 value of 14.31 µM against MCF7 cells, indicating substantial anticancer potential .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions. A general procedure involves reacting a sulfonyl chloride derivative with an amine-containing intermediate under controlled conditions. For example, pyridine is often used as a base in dichloromethane (DCM) at 43°C for 3–12 hours, with reaction progress monitored by TLC (ethyl acetate/petroleum ether, 1:1 v/v) . Post-reaction workup includes acid washing, extraction, and purification via silica gel chromatography.
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Data collection requires high-resolution crystals, and structural validation includes R-factor analysis .
- Spectroscopy :
- NMR : Proton and carbon NMR identify functional groups (e.g., imidazole protons at δ 7.5–8.5 ppm, methoxy groups at δ 3.2–3.8 ppm).
- HPLC : Purity assessment using reversed-phase columns (e.g., C18) with retention times tracked under isocratic or gradient conditions (e.g., 97–99% purity confirmed at 8–15 min retention) .
Table 1 : Example Spectroscopic Data from Analogous Compounds
| Compound Derivative | HPLC Retention (min) | Purity (%) |
|---|---|---|
| Bromo-substituted | 13.004 | 97.46 |
| Chloro-substituted | 12.146 | 97.73 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in sulfonamide synthesis?
- Methodological Answer : Key factors include:
- Temperature : Elevated temperatures (40–50°C) enhance reaction rates but may increase side products.
- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve solubility of sulfonyl chlorides.
- Catalysis : Copper(I) iodide or palladium catalysts can accelerate coupling reactions in heterocyclic systems .
- Monitoring : Real-time TLC or LC-MS helps identify intermediate phases and optimize reaction termination .
Q. How should researchers address contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple concentrations to confirm EC50/IC50 trends.
- Structural Analog Comparison : Test derivatives with substituent variations (e.g., halogenation, methoxy groups) to isolate activity-contributing moieties .
- Mechanistic Studies : Use techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity discrepancies .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina predict binding poses in imidazole-recognizing receptors (e.g., histamine receptors). Validate with MD (molecular dynamics) simulations over 100+ ns to assess stability .
- QSAR Models : Use substituent electronic parameters (Hammett σ) to correlate structural features (e.g., isopropyl hydrophobicity) with activity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C for 4–8 weeks, monitoring via HPLC for decomposition products.
- Light Sensitivity : Store in amber vials under nitrogen atmosphere to prevent photodegradation of the methoxy and sulfonamide groups .
Q. What strategies are effective for comparative studies with structurally related sulfonamides?
- Methodological Answer :
- SAR Tables : Tabulate substituent effects on activity (e.g., bromo vs. chloro at position 5).
Table 2 : Example SAR from Analogous Compounds
| Substituent Position | Group | Bioactivity (IC50 nM) |
|---|---|---|
| 5 | Br | 42 ± 3.1 |
| 5 | Cl | 38 ± 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
